2-{2-[4-(2-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonane-1,3-dione
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Overview
Description
2-{2-[4-(2-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[44]nonane-1,3-dione is a complex organic compound that features a piperazine ring and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(2-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonane-1,3-dione typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(2-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{2-[4-(2-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonane-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[4-(2-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives
Uniqueness
2-{2-[4-(2-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonane-1,3-dione is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. This uniqueness can lead to distinct biological activities and potential therapeutic applications compared to other similar compounds.
Properties
Molecular Formula |
C20H24ClN3O3 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C20H24ClN3O3/c21-15-5-1-2-6-16(15)22-9-11-23(12-10-22)18(26)14-24-17(25)13-20(19(24)27)7-3-4-8-20/h1-2,5-6H,3-4,7-14H2 |
InChI Key |
YCKPPBSFBGTAFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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